

# Literature review on 2-Chloro-3-(trifluoromethyl)benzoyl chloride

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## Compound of Interest

Compound Name: 2-Chloro-3-(trifluoromethyl)benzoyl chloride

Cat. No.: B1350822

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## An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)benzoyl chloride

### Introduction

**2-Chloro-3-(trifluoromethyl)benzoyl chloride** (CAS No. 850156-39-7) is a highly reactive aromatic acyl chloride. It serves as a specialized chemical intermediate, primarily in the fields of pharmaceutical and agrochemical research and development. Its structure, featuring a trifluoromethyl group and a chlorine atom on the benzene ring, provides unique electronic properties and steric hindrance that make it a valuable building block for synthesizing complex, biologically active molecules. The trifluoromethyl group is a well-established bioisostere for other chemical groups and is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive review of the available technical data for this compound, including its properties, synthesis, reactivity, and potential applications.

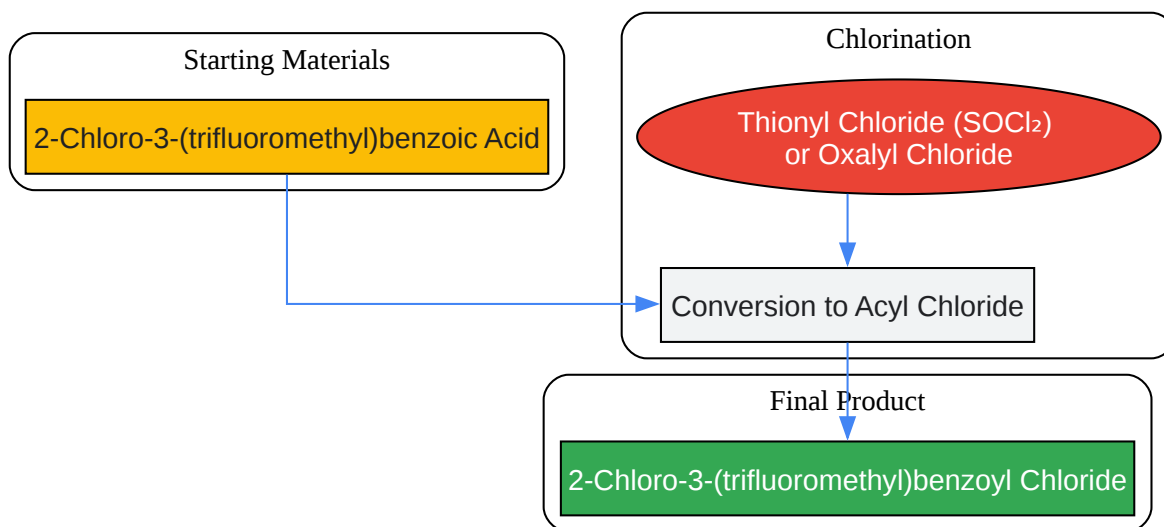
## Chemical and Physical Properties

The physical and chemical properties of **2-Chloro-3-(trifluoromethyl)benzoyl chloride** are summarized below. These properties are essential for its handling, storage, and use in chemical reactions.

Property	Value	Reference
CAS Number	850156-39-7	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>3</sub> Cl <sub>2</sub> F <sub>3</sub> O	[3][4]
Molecular Weight	243.01 g/mol	[3][4]
Appearance	Low-melting white solid	[2]
Boiling Point	224 °C	[2]
Density	1.506 ± 0.06 g/cm <sup>3</sup> (at 20°C)	[2]
Flash Point	101.4 ± 27.3 °C	[2]
Storage	Keep Cold; Store under inert atmosphere	[2][4]

## Synthesis and Manufacturing

The primary route for synthesizing **2-Chloro-3-(trifluoromethyl)benzoyl chloride** involves the chlorination of its corresponding carboxylic acid, 2-chloro-3-(trifluoromethyl)benzoic acid. This precursor is a versatile building block in its own right for creating new biologically active molecules.[5] The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic chemistry, typically achieved with high efficiency.



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A typical synthetic workflow for producing the target compound.

## Experimental Protocol: Conversion of Benzoic Acid to Benzoyl Chloride

The following is a representative experimental protocol for the synthesis of **2-Chloro-3-(trifluoromethyl)benzoyl chloride** from its corresponding benzoic acid using thionyl chloride. This method is widely applicable for the preparation of benzoyl chlorides.[6][7]

Materials:

- 2-Chloro-3-(trifluoromethyl)benzoic acid (1.0 eq)
- Thionyl chloride (SOCl<sub>2</sub>) (2.0-4.0 eq)
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Anhydrous toluene or dichloromethane (DCM) as solvent

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl gas), add 2-chloro-3-(trifluoromethyl)benzoic acid and the anhydrous solvent.
- Add a catalytic amount of DMF (e.g., 1-2 drops) to the suspension.
- Slowly add thionyl chloride to the mixture at room temperature with stirring.
- Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care must be taken as the product is moisture-sensitive.
- The crude **2-Chloro-3-(trifluoromethyl)benzoyl chloride** can be purified by vacuum distillation to yield the final product as a low-melting solid or liquid.

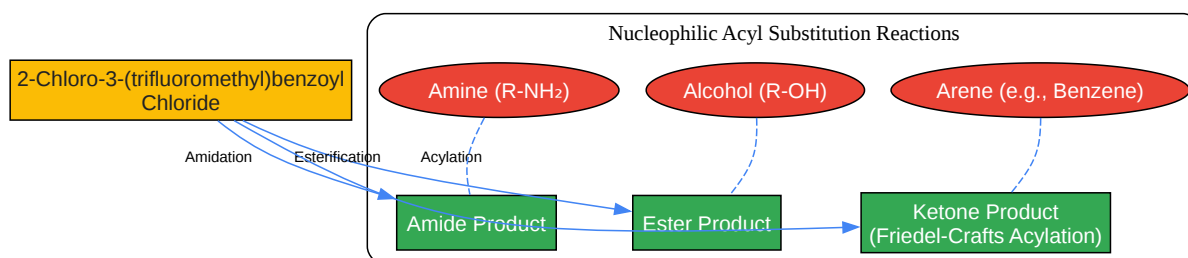
## Spectroscopic and Analytical Data

While specific experimental spectra for **2-Chloro-3-(trifluoromethyl)benzoyl chloride** are not widely published, its expected spectroscopic characteristics can be predicted based on its structure and data from closely related isomers.<sup>[8][9][10]</sup>

Analysis	Expected Characteristics
$^1\text{H}$ NMR	A complex multiplet pattern in the aromatic region (approx. 7.5-8.2 ppm) corresponding to the three protons on the substituted benzene ring.
$^{13}\text{C}$ NMR	Signals for the carbonyl carbon (approx. 165-170 ppm), the trifluoromethyl carbon (a quartet, approx. 120-125 ppm), and six distinct aromatic carbon signals, some showing C-F coupling.
$^{19}\text{F}$ NMR	A singlet peak corresponding to the $-\text{CF}_3$ group.
IR Spectroscopy	A strong, characteristic absorption band for the $\text{C}=\text{O}$ stretch of the acyl chloride group, typically found around $1770\text{-}1800\text{ cm}^{-1}$ . Additional bands for $\text{C-Cl}$ , $\text{C-F}$ , and aromatic $\text{C-H}$ stretches will also be present.
Mass Spectrometry	The mass spectrum would be expected to show a molecular ion peak ( $\text{M}^+$ ) at $m/z \approx 242$ , with a characteristic isotopic pattern for two chlorine atoms. A prominent fragment would correspond to the loss of the chlorine radical from the acyl chloride group ( $[\text{M-Cl}]^+$ ).

## Reactivity and Applications in Drug Development

As an acyl chloride, **2-Chloro-3-(trifluoromethyl)benzoyl chloride** is a potent electrophile that readily undergoes nucleophilic acyl substitution. This reactivity makes it a key intermediate for introducing the 2-chloro-3-(trifluoromethyl)benzoyl moiety into larger, more complex molecules.



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Common reactions of **2-Chloro-3-(trifluoromethyl)benzoyl chloride**.

## Role as a Precursor in Medicinal Chemistry

The substitution pattern of this molecule is of significant interest in drug discovery. A closely related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, is a key precursor in the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZ), a promising class of antitubercular agents.[11][12] These agents, including clinical candidates like BTZ043 and Macozinone (PBTZ169), act by inhibiting the DprE1 enzyme, which is essential for the synthesis of the mycobacterial cell wall.

**2-Chloro-3-(trifluoromethyl)benzoyl chloride** is an ideal starting material for creating novel analogs of BTZ and other potential therapeutics, where the specific electronic and steric effects of the chloro and trifluoromethyl groups can be exploited to optimize biological activity and pharmacokinetic properties. For instance, the drug Sorafenib, used to treat kidney and liver cancer, contains a 4-chloro-3-(trifluoromethyl)phenyl moiety, highlighting the utility of this substitution pattern in targeting protein kinases.[13][14]



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Potential therapeutic pathway involving derivatives of the title compound.

## Safety and Handling

As an acyl chloride, **2-Chloro-3-(trifluoromethyl)benzoyl chloride** is expected to be corrosive and highly reactive with water and other nucleophiles. Appropriate personal protective equipment (PPE) and handling procedures are critical.

Hazard Category	Description and Precautions
Corrosivity	Causes severe skin burns and eye damage. Wear protective gloves, clothing, and eye/face protection.[2]
Reactivity	Reacts violently with water, alcohols, and amines, liberating corrosive hydrogen chloride (HCl) gas. Handle under inert, anhydrous conditions.
Inhalation	Vapors are expected to be irritating to the respiratory tract. Use only in a well-ventilated area or a chemical fume hood.
Storage	Store in a cool, dry, well-ventilated place away from incompatible materials. Keep container tightly sealed.[2][4]
RIDADR	UN3265 (Corrosive liquid, acidic, organic, n.o.s.)
Hazard Class	8 (Corrosive substances)

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